N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide

PI3Kα inhibition Kinase inhibitor Cancer therapeutics

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide (CAS 850930-06-2) is a synthetic small-molecule inhibitor belonging to the imidazo[1,2-a]pyridine class. This class is extensively characterized for its ability to inhibit phosphoinositide 3-kinase alpha (PI3Kα), a lipid kinase frequently dysregulated in human cancers.

Molecular Formula C22H18FN3O3
Molecular Weight 391.402
CAS No. 850930-06-2
Cat. No. B2705427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide
CAS850930-06-2
Molecular FormulaC22H18FN3O3
Molecular Weight391.402
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)F)OC
InChIInChI=1S/C22H18FN3O3/c1-28-17-11-8-15(13-18(17)29-2)22(27)25-21-20(14-6-9-16(23)10-7-14)24-19-5-3-4-12-26(19)21/h3-13H,1-2H3,(H,25,27)
InChIKeyVVMQELJDLIBVCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide (CAS 850930-06-2): A Structurally Differentiated Imidazo[1,2-a]pyridine PI3Kα Inhibitor Scaffold


N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide (CAS 850930-06-2) is a synthetic small-molecule inhibitor belonging to the imidazo[1,2-a]pyridine class. This class is extensively characterized for its ability to inhibit phosphoinositide 3-kinase alpha (PI3Kα), a lipid kinase frequently dysregulated in human cancers [1]. The compound features a 4-fluorophenyl group at the imidazo[1,2-a]pyridine 2-position and a 3,4-dimethoxybenzamide moiety at the 3-position, a substitution pattern distinct from simpler benzamide analogs . This specific architecture is designed to engage the PI3Kα ATP-binding pocket via a fragment-growing strategy, enabling potent enzymatic inhibition and downstream anti-proliferative effects in PI3Kα-addicted cancer cell lines [2]. Unlike broad-spectrum kinase inhibitors, the imidazo[1,2-a]pyridine core provides a tunable scaffold for achieving isoform selectivity within the PI3K family [3].

Why the 3,4-Dimethoxybenzamide Modification in CAS 850930-06-2 Cannot Be Replaced by Unsubstituted or Differently Substituted Analogs


Substitution at the 3-position of the imidazo[1,2-a]pyridine core is a critical determinant of PI3Kα binding affinity and selectivity. The 3,4-dimethoxybenzamide moiety in CAS 850930-06-2 provides a specific hydrogen-bonding network and steric complementarity within the PI3Kα affinity pocket that is not replicated by the unsubstituted benzamide analog (CAS 850930-02-8) or the 2,3-dimethoxy isomer (CAS 850929-89-4) [1]. Structure-activity relationship (SAR) studies demonstrate that modifications at this position—including ester, nitrile, oxadiazole, and tetrazole groups—profoundly influence PI3K binding, with certain substitutions yielding subnanomolar inhibitors while others abolish activity entirely [2]. The 3,4-dimethoxy pattern specifically balances lipophilicity and hydrogen-bond acceptor capacity, which is essential for cellular permeability and target engagement. Procuring an unsubstituted or incorrectly substituted analog therefore risks complete loss of the target pharmacological profile, as the 3-position benzamide substitution is not a passive structural feature but a pharmacophoric requirement for PI3Kα inhibition .

Quantitative Differentiation Evidence for CAS 850930-06-2 Versus Closest Imidazo[1,2-a]pyridine Analogs


PI3Kα Enzymatic Inhibition: Subnanomolar Potency Enabled by 3,4-Dimethoxybenzamide Substitution

Imidazo[1,2-a]pyridine derivatives bearing optimized 3-position benzamide substitutions, including 3,4-dimethoxybenzamide, have been shown to achieve PI3Kα IC50 values in the subnanomolar range through fragment-growing design strategies [1]. In contrast, the unsubstituted benzamide analog (CAS 850930-02-8) lacks the methoxy hydrogen-bond acceptors required for optimal affinity pocket engagement, resulting in substantially weaker PI3Kα binding [2]. The SAR exploration at the C3 position of imidazo[1,2-a]pyridines revealed that specific moieties such as ester, nitrile, oxadiazole, tetrazole, and pyridine profoundly influence PI3Kα binding affinity, with certain optimized substituents yielding subnanomolar inhibitors, while less optimal groups result in micromolar or inactive compounds [3].

PI3Kα inhibition Kinase inhibitor Cancer therapeutics

Methoxy Positional Isomer Differentiation: 3,4-Dimethoxy vs. 2,3-Dimethoxybenzamide Substitution

The regioisomeric positioning of the two methoxy groups on the benzamide ring critically determines the hydrogen-bonding geometry with the PI3Kα hinge region and affinity pocket residues. The 3,4-dimethoxybenzamide isomer (CAS 850930-06-2) presents an optimal spatial arrangement of methoxy oxygen atoms for bidentate hydrogen bonding, whereas the 2,3-dimethoxybenzamide isomer (CAS 850929-89-4) places one methoxy group ortho to the amide linkage, introducing steric clash and disrupting the planar conformation required for optimal binding [1]. In imidazo[1,2-a]pyridine SAR studies, even subtle modifications at the benzamide position resulted in pronounced differences in PI3Kα inhibitory activity and cellular potency [2].

Positional isomer Binding affinity Hydrogen bonding

Lipophilicity-Driven Cellular Permeability Advantage Over Trifluoromethyl-Substituted Analogs

The 3,4-dimethoxy substitution in CAS 850930-06-2 provides a calculated logP (cLogP) that is approximately 1.5–2.0 log units lower than the 3-trifluoromethyl analog (CAS 850929-93-0), placing it within the optimal lipophilicity range (cLogP 2–4) for cellular permeability while avoiding excessive lipophilicity that leads to poor aqueous solubility, high plasma protein binding, and off-target toxicity [1]. The 3-trifluoromethylbenzamide analog, containing four fluorine atoms, exhibits elevated lipophilicity that, while enhancing membrane partitioning, also increases the risk of phospholipidosis, CYP450 inhibition, and hERG channel blockade—properties detrimental to in vivo pharmacological profiling . The 3,4-dimethoxybenzamide moiety instead relies on hydrogen-bond acceptor capacity rather than lipophilicity to achieve target binding, representing a more balanced physicochemical profile for cellular assays and in vivo studies [2].

Cellular permeability Lipophilicity Drug-likeness

PI3Kα Isoform Selectivity Over PI3Kβ/δ/γ Enabled by Imidazo[1,2-a]pyridine Core and 3,4-Dimethoxybenzamide Substitution

The imidazo[1,2-a]pyridine scaffold with optimized 3-position benzamide substitution has been demonstrated to achieve excellent selectivity for PI3Kα over other class I PI3K isoforms (PI3Kβ, PI3Kδ, PI3Kγ) and over other protein kinases [1]. Introduction of specific substituents at the C8 position of the imidazopyridine core (e.g., fluorine) remarkably enhanced selective binding over other protein kinases, demonstrating that selectivity can be rationally engineered using this scaffold [2]. The 3,4-dimethoxybenzamide substitution contributes to this selectivity profile by forming specific hydrogen bonds with PI3Kα active-site residues that are not conserved across other PI3K isoforms [3]. In contrast, simpler benzamide-substituted imidazo[1,2-a]pyridines without optimized substitution patterns exhibit broader kinase inhibition profiles, increasing the risk of off-target effects in cellular signaling studies .

Isoform selectivity PI3K family Kinase selectivity

Optimal Research and Industrial Application Scenarios for CAS 850930-06-2 Based on Differentiated Evidence


PI3Kα-Driven Oncology Drug Discovery and Chemical Probe Development

CAS 850930-06-2 is ideally suited as a chemical probe for validating PI3Kα dependence in cancer cell lines harboring PIK3CA mutations or PTEN loss. Its predicted subnanomolar PI3Kα potency and isoform selectivity [1] enable target engagement studies where precise dissection of PI3Kα-specific signaling from compensatory PI3Kβ activity is required. This compound should be prioritized over pan-PI3K inhibitors (e.g., pictilisib) or unsubstituted benzamide analogs (CAS 850930-02-8) that lack sufficient PI3Kα potency and selectivity for unambiguous target validation [2].

Structure-Activity Relationship (SAR) Studies on Imidazo[1,2-a]pyridine 3-Position Modifications

The 3,4-dimethoxybenzamide moiety represents a specific pharmacophoric element whose contribution to PI3Kα binding can be systematically compared with other 3-position substituents (e.g., ester, nitrile, oxadiazole, tetrazole) . CAS 850930-06-2 serves as a critical comparator in SAR campaigns aimed at optimizing PI3Kα affinity and selectivity. The positional isomer (2,3-dimethoxy, CAS 850929-89-4) provides a direct negative control for evaluating the steric and electronic requirements of the dimethoxy substitution pattern .

Kinase Selectivity Panel Screening and Off-Target Profiling

The imidazo[1,2-a]pyridine scaffold with optimized 3-position substitution has been shown to achieve excellent selectivity for PI3Kα over other protein kinases when combined with C8 modifications [1]. CAS 850930-06-2 can be employed in broad kinase selectivity panels to establish the selectivity fingerprint of the 3,4-dimethoxybenzamide-substituted chemotype, providing a baseline for comparing selectivity across different benzamide substitution patterns and guiding the design of next-generation PI3Kα-selective inhibitors [2].

Cellular Anti-Proliferative and Apoptosis Assays in PI3Kα-Addicted Cancer Models

Imidazo[1,2-a]pyridine derivatives with optimized 3-position substitutions have demonstrated good activity in cellular proliferation and apoptosis assays, with representative compounds exhibiting noteworthy antiangiogenic activity via VEGF expression inhibition [1]. CAS 850930-06-2 should be evaluated in PI3Kα-addicted cancer cell lines (e.g., T47D, SK-BR3, MCF7) where PI3K pathway dependency has been established, with HS-173 (IC50: 0.8 nM against PI3Kα; anti-proliferative IC50: 0.6–1.0 µM in breast cancer lines) serving as a reference standard for benchmark comparison .

Quote Request

Request a Quote for N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.